

## Application Notes and Protocols for DBPR728 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **DBPR728**, a potent and orally bioavailable Aurora kinase A (AURKA) inhibitor, in various mouse models of cancer. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

### Introduction

DBPR728 is an acyl prodrug of the active moiety 6K465, a novel pyrimidine-based Aurora A inhibitor.[1][2] It has demonstrated significant antitumor efficacy in preclinical models of cancers with c-MYC and/or N-MYC amplification, such as small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[2][3] DBPR728's mechanism of action involves the inhibition of AURKA, which leads to the destabilization and reduction of MYC family oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth.[1][3] A key advantage of DBPR728 is its improved oral bioavailability and long half-life in tumor tissues, allowing for less frequent dosing schedules compared to other AURKA inhibitors.[3][4]

## **Quantitative Data Summary**

The following tables summarize the pharmacokinetic parameters and effective dosing regimens of **DBPR728** in mouse models.



Table 1: Pharmacokinetic Parameters of DBPR728 in

Mice

Parameter	Value	Mouse Strain	Dosage	Administrat ion Route	Reference
Oral Bioavailability	~10-fold higher than 6K465	ICR	10 mg/kg (single dose)	Oral	[4]
Time to Max Plasma Conc. (Tmax)	0.5 hours	ICR	10 mg/kg (single dose)	Oral	[4]
Tumor Half- life (active moiety 6K465)	Long	NU/NU (NCI- H446 xenografts)	300 mg/kg (single dose)	Oral	[4]
Tumor/Plasm a Exposure Ratio	3.6-fold within 7 days	NU/NU (NCI- H446 xenografts)	300 mg/kg (single dose)	Oral	[3][4]

Table 2: Efficacious Dosing Regimens of DBPR728 in Xenograft Mouse Models



Tumor Model	Mouse Strain	Dosage Regimen	Outcome	Reference
NCI-H446 (SCLC)	NU/NU	100 mg/kg, 5 doses/week for 3 weeks	Tumor regression	[4]
NCI-H446 (SCLC)	NU/NU	200 mg/kg, twice a week for 2 weeks	Tumor regression	[3][4]
NCI-H446 (SCLC)	NU/NU	300 mg/kg, once a week for 3 weeks	Tumor regression	[3][4]
NCI-H446 (SCLC, large tumors >500 mm³)	NU/NU	600 mg/kg, once a week for 3 weeks	Tumor regression	[4]
NCI-H69 (SCLC)	NU/NU	300 mg/kg, once a week for 3 weeks	In combination with everolimus, synergistic tumor volume reduction	[5]
D341 (Medulloblastom a)	-	-	Treatment efficacy compared with alisertib	[6]
SNU-398 (Hepatocellular Carcinoma)	-	-	Treatment efficacy compared with alisertib	[6]
PSN-1 (Pancreatic Cancer)	-	-	Treatment efficacy compared with alisertib	[6]



## **Experimental Protocols**Preparation and Administration of DBPR728

This protocol describes the preparation and oral administration of **DBPR728** to mice.

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- DBPR728
- Vehicle solution (e.g., 50% DMSO, 40% PEG300, and 10% ethanol)[7][8]
- · Sterile water
- Oral gavage needles (20G, flexible)[7]
- Syringes
- Balance
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Calculate the required amount of DBPR728: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
- Prepare the vehicle solution: Mix the components of the vehicle in the specified ratios.
- Dissolve DBPR728 in the vehicle:
  - Weigh the calculated amount of DBPR728.
  - Add the appropriate volume of the vehicle solution to achieve the desired final concentration.



- Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
- Animal Handling and Dosing:
  - Accurately weigh each mouse before dosing.
  - Calculate the exact volume of the DBPR728 solution to be administered to each mouse.
  - Administer the solution via oral gavage using a flexible feeding needle.[7][8] Ensure proper technique to avoid injury to the animal.
  - For multi-dose studies, repeat the administration as per the defined schedule (e.g., daily, weekly).
- Monitoring:
  - Monitor the mice regularly for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.[4][9]
  - Measure tumor volume at regular intervals using calipers.

## **Xenograft Tumor Model Protocol**

This protocol outlines the establishment of subcutaneous xenograft tumors in immunodeficient mice.

#### Materials:

- Cancer cell line of interest (e.g., NCI-H446)
- Culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional, can enhance tumor take rate)



- Immunodeficient mice (e.g., NU/NU, NSG)
- Syringes and needles (25-27G)
- Calipers

#### Procedure:

- Cell Culture: Culture the cancer cells under standard conditions until they reach the desired confluence.
- Cell Harvesting:
  - Wash the cells with PBS.
  - Detach the cells using Trypsin-EDTA.
  - Neutralize the trypsin with culture medium and centrifuge the cells.
  - Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel.
- Tumor Implantation:
  - Anesthetize the mice.
  - $\circ$  Inject the cell suspension (typically 1x10^6 to 10x10^7 cells in 100-200 µL) subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
  - Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[4]
  - Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).
  - Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: Once the tumors reach the desired average size, randomize the mice into treatment and control groups and begin DBPR728 administration as described in Protocol 3.1.



# Visualizations Signaling Pathway of DBPR728 Action

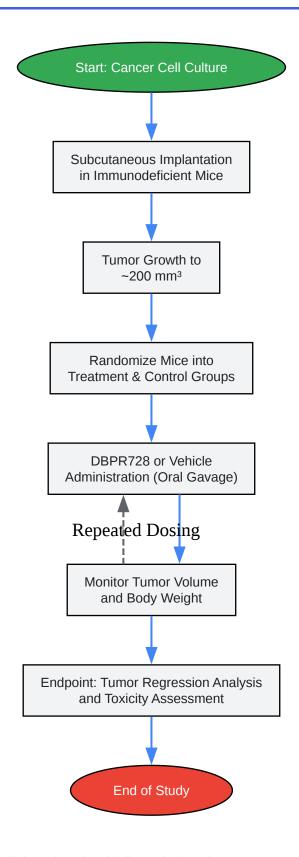


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Caption: Mechanism of action of DBPR728.

## **Experimental Workflow for In Vivo Efficacy Study**





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Caption: Workflow for a typical in vivo efficacy study.



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